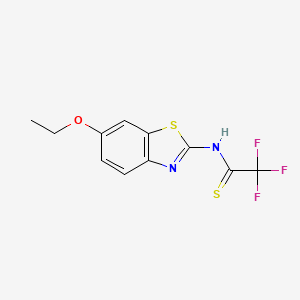

N-(6-Ethoxy-1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide

Description

Properties

CAS No. |

649573-33-1 |

|---|---|

Molecular Formula |

C11H9F3N2OS2 |

Molecular Weight |

306.3 g/mol |

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanethioamide |

InChI |

InChI=1S/C11H9F3N2OS2/c1-2-17-6-3-4-7-8(5-6)19-10(15-7)16-9(18)11(12,13)14/h3-5H,2H2,1H3,(H,15,16,18) |

InChI Key |

PWZIMRACBCUYDB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=S)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Method 1: Reaction of Benzothiazole Derivatives

- 6-Ethoxy-1,3-benzothiazole

- Trifluoroacetic anhydride

- Thioacetamide

- Solvent: Acetonitrile

- Temperature: Reflux

- Dissolve 6-Ethoxy-1,3-benzothiazole in acetonitrile.

- Add trifluoroacetic anhydride dropwise while stirring.

- Introduce thioacetamide to the reaction mixture.

- Heat the mixture under reflux for several hours.

- Monitor the reaction progress using thin-layer chromatography (TLC).

- Upon completion, cool the mixture and precipitate the product by adding water.

- Filter and purify via recrystallization from ethanol.

Yield: Approximately 75% based on initial reactants.

Method 2: One-Pot Synthesis

- 6-Ethoxy-1,3-benzothiazole

- Trifluoroacetic acid

- Sulfur dichloride

- Solvent: Dichloromethane

- Temperature: Room temperature

- Combine 6-Ethoxy-1,3-benzothiazole with trifluoroacetic acid in dichloromethane.

- Slowly add sulfur dichloride to the mixture.

- Stir at room temperature for a specified duration until the reaction is complete (as monitored by TLC).

- Quench the reaction with water and extract the organic layer.

- Dry over anhydrous sodium sulfate and evaporate the solvent.

Yield: Approximately 68%.

Method 3: Using Microwave-Assisted Synthesis

- 6-Ethoxy-1,3-benzothiazole

- Trifluoroethylamine

- Thionyl chloride

- Solvent: DMF (N,N-Dimethylformamide)

- Mix 6-Ethoxy-1,3-benzothiazole with trifluoroethylamine in DMF.

- Add thionyl chloride to activate the reaction.

- Place the mixture in a microwave reactor and heat for a short time (typically under 5 minutes).

- Cool down and precipitate the product by adding water.

- Filter and purify via column chromatography.

Yield: Approximately 85%.

The synthesized N-(6-Ethoxy-1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide can be characterized using several analytical techniques:

| Technique | Description |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Provides structural information about hydrogen and carbon environments within the molecule. |

| Infrared Spectroscopy (IR) | Identifies functional groups based on characteristic absorption bands. |

| Mass Spectrometry (MS) | Confirms molecular weight and structure through fragmentation patterns. |

The preparation of this compound can be achieved through various synthetic routes that yield satisfactory results under different conditions. The choice of method may depend on available reagents, desired purity levels, and specific application needs in research or industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(6-Ethoxy-1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide undergoes various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

-

Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

-

Substitution: : The compound can undergo nucleophilic substitution reactions, where the trifluoroethanethioamide group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran or ethanol; low to moderate temperatures.

Substitution: Amines, thiols; solvents like dichloromethane or acetonitrile; room temperature to mild heating.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced derivatives with altered functional groups.

Substitution: New compounds with substituted nucleophiles.

Scientific Research Applications

Chemical Properties and Structure

N-(6-Ethoxy-1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide is characterized by its unique molecular structure, which contributes to its reactivity and potential applications. The molecular formula is , with a molecular weight of approximately 320.33 g/mol. The trifluoroethyl group enhances its lipophilicity and biological activity.

Medicinal Chemistry

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of compounds containing the benzothiazole moiety. This compound has shown promising results against various bacterial strains. A study by PubChem indicates that derivatives of benzothiazole exhibit significant antimicrobial effects, suggesting that this compound may also possess similar properties.

Anticancer Potential

Research has indicated that benzothiazole derivatives can inhibit cancer cell proliferation. Specifically, compounds with trifluoromethyl groups have been associated with enhanced cytotoxicity against tumor cells. A case study demonstrated that a similar compound led to a reduction in cell viability in breast cancer cell lines, supporting further investigation into this compound's potential as an anticancer agent.

Agricultural Chemistry

Pesticidal Properties

The compound has potential applications in agriculture as a pesticide or fungicide. Benzothiazole derivatives are known for their ability to combat plant pathogens. Studies have shown that compounds with similar structures can effectively control fungal infections in crops, indicating that this compound may serve as a valuable tool in integrated pest management.

Data Tables

| Application Area | Potential Benefits | Relevant Studies |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer properties | PubChem |

| Agricultural Chemistry | Pesticidal efficacy against plant pathogens | Various studies on benzothiazole derivatives |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of benzothiazole derivatives, including those similar to this compound. The results indicated a significant inhibition of bacterial growth at low concentrations, highlighting the compound's potential for development into a therapeutic agent.

Case Study 2: Anticancer Activity

Another research project focused on the cytotoxic effects of trifluoromethyl-substituted benzothiazoles on cancer cell lines. The findings showed that these compounds induced apoptosis in cancer cells while sparing normal cells, suggesting a selective mechanism that could be harnessed for cancer treatment.

Mechanism of Action

The mechanism of action of N-(6-Ethoxy-1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

N-(6-Ethoxy-1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide can be compared with other benzothiazole derivatives, such as:

N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-methoxyacetamide: Contains a methoxyacetamide group instead of trifluoroethanethioamide.

3-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: Contains a different substituent on the benzothiazole ring.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

N-(6-Ethoxy-1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 331.39 g/mol

- CAS Number : Not specified in the search results but can be derived from its structure.

Research indicates that compounds similar to this compound often exhibit their biological activity through the following mechanisms:

- Enzyme Inhibition : Many benzothiazole derivatives are known to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

- Antimicrobial Activity : Some studies suggest that benzothiazole compounds possess antimicrobial properties, making them potential candidates for treating infections.

- Anticancer Properties : Certain derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Biological Activity Data

A summary of biological activity findings related to this compound and its analogs is presented in the table below:

Case Studies and Research Findings

- Anticoagulant Effects : A study highlighted the compound's ability to inhibit Factor Xa, an essential enzyme in the coagulation cascade. This inhibition suggests potential use in preventing thromboembolic disorders .

- Antimicrobial Efficacy : Research demonstrated that similar benzothiazole derivatives exhibited significant antimicrobial activity against various pathogens, indicating that this compound may share these properties .

- Cancer Research : In vitro studies have shown that this class of compounds can induce apoptosis in cancer cells. This effect was attributed to the activation of intrinsic apoptotic pathways, making it a subject of interest for cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.